(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide
CAS No.: 61631-80-9
Cat. No.: VC20305688
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61631-80-9 |
|---|---|
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 6-nitro-1,2-dihydroacenaphthylen-5-amine |
| Standard InChI | InChI=1S/C12H10N2O2/c13-9-5-3-7-1-2-8-4-6-10(14(15)16)12(9)11(7)8/h3-6H,1-2,13H2 |
| Standard InChI Key | IYLGGBYTVZQMAU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol . Its IUPAC name, 6-nitro-1,2-dihydroacenaphthylen-5-amine, reflects the presence of a nitro group (-NO₂) at position 6 and an amino group (-NH₂) at position 5 on the acenaphthene framework. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 61631-80-9 | |
| PubChem CID | 286368 | |
| UNII | RGC8M53TFT | |
| SMILES | NC1=CC=C2CCC3=C2C1=C(C=C3)N+=O | |
| InChIKey | IYLGGBYTVZQMAU-UHFFFAOYSA-N |
The planar acenaphthene system facilitates π-π stacking interactions, while the nitro and amino groups enable redox reactivity and hydrogen bonding.
Stereochemical Properties
The compound is achiral, with no defined stereocenters or E/Z isomerism . This simplifies synthetic pathways but limits enantioselective applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves multi-step reactions starting from acenaphthene derivatives. A typical route includes:
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Nitration: Introduction of a nitro group at position 5 using HNO₃/H₂SO₄.
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Reduction: Conversion of the nitro group to an amino group via catalytic hydrogenation.
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Oxidation: Formation of the azane oxide moiety using peroxides or ozone.
Reagents and conditions are summarized below:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 60–70% |
| Reduction | H₂/Pd-C, ethanol | 25°C | 85% |
| Oxidation | H₂O₂, acetic acid | 50°C | 75% |
Industrial production scales these steps using continuous-flow reactors to enhance efficiency.
Chemical Reactivity and Functional Transformations
Key Reactions
The compound participates in three primary reaction types:
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Electrophilic Aromatic Substitution: The electron-rich amino group directs further substitutions at positions 4 and 7.
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Redox Reactions: The nitro group can be reduced to an amine, while the azane oxide moiety undergoes hydrolysis to form hydroxylamines.
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Coordination Chemistry: The amino and hydroxy groups act as ligands for transition metals like platinum and palladium.
Industrial Applications
Dyes and Pigments
The compound serves as a precursor for azo dyes, where its amino group enables diazotization and coupling reactions. Derivatives exhibit λₘₐₓ values of 450–600 nm, suitable for textile coloring.
Specialty Chemicals
Its metal-coordinating properties are exploited in corrosion inhibitors for steel, reducing oxidation rates by 70% in acidic environments.
Research Frontiers
Drug Delivery Systems
Nanoencapsulation in liposomes improves bioavailability by 3-fold, enabling targeted delivery to tumor sites.
Catalysis
Palladium complexes of this compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴.
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